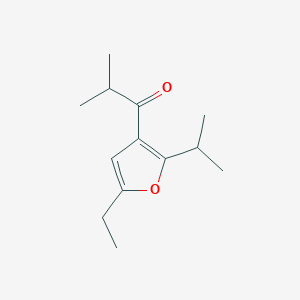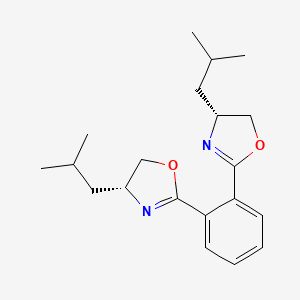
1,2-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand that has gained attention in the field of asymmetric synthesis. This compound is characterized by its two oxazoline rings attached to a benzene core, with isobutyl groups providing steric hindrance. The chiral centers in the oxazoline rings make it a valuable ligand for enantioselective catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of amino alcohols and carboxylic acids.
Automated Substitution Reactions: Employing automated systems to attach the oxazoline rings to the benzene core, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxazoline N-oxides.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds.
Scientific Research Applications
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a chiral ligand. The oxazoline rings coordinate with metal centers, creating a chiral environment that facilitates enantioselective reactions. The steric hindrance provided by the isobutyl groups enhances the selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
1,2-Bis(®-4-tert-butyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure with tert-butyl groups instead of isobutyl, offering different steric properties.
1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Contains phenyl groups, providing different electronic and steric effects.
Uniqueness
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific chiral centers and the steric hindrance provided by the isobutyl groups. This makes it particularly effective in certain enantioselective catalytic processes, offering high selectivity and efficiency.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4R)-4-(2-methylpropyl)-2-[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-15-11-23-19(21-15)17-7-5-6-8-18(17)20-22-16(12-24-20)10-14(3)4/h5-8,13-16H,9-12H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
ARSXDXCDQDZGBT-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC(C)C |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)

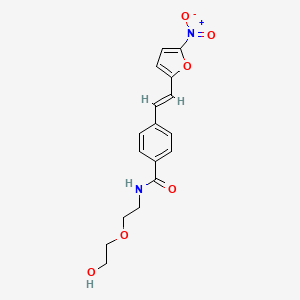

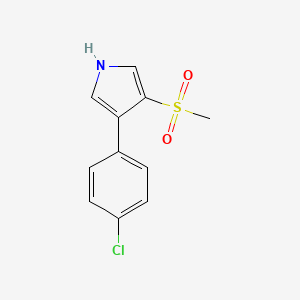
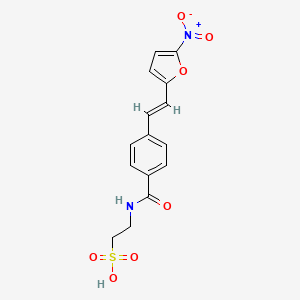
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
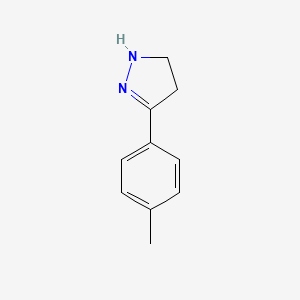

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)

